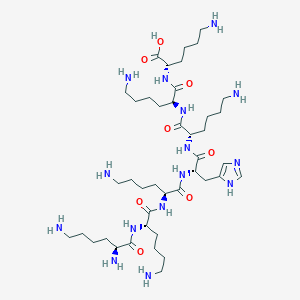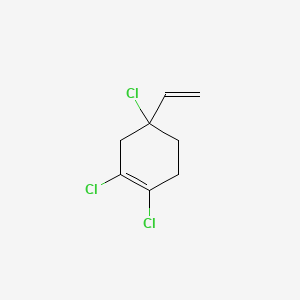![molecular formula C15H15N5OS B14197674 4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897361-70-5](/img/structure/B14197674.png)
4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused bicyclic system, and contains morpholine and thiophene substituents. These structural elements contribute to its diverse reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrimidine derivative, the introduction of the morpholine and thiophene groups can be achieved through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine often involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The pathways involved may include signal transduction pathways that are crucial for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol: Shares a similar pyrimidine core but differs in the substituents attached to the core.
Morpholin-4-yl-(1-thiophen-2-yl-ethylidene)-amine: Contains a morpholine and thiophene group but has a different core structure.
Uniqueness
4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific combination of a pyrido[3,2-d]pyrimidine core with morpholine and thiophene substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
897361-70-5 |
|---|---|
Molekularformel |
C15H15N5OS |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-morpholin-4-yl-6-thiophen-3-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H15N5OS/c16-15-18-12-2-1-11(10-3-8-22-9-10)17-13(12)14(19-15)20-4-6-21-7-5-20/h1-3,8-9H,4-7H2,(H2,16,18,19) |
InChI-Schlüssel |
DQAIGPVFBJUYBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CSC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


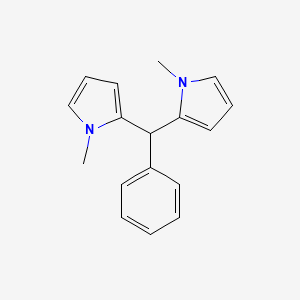
![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)

![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
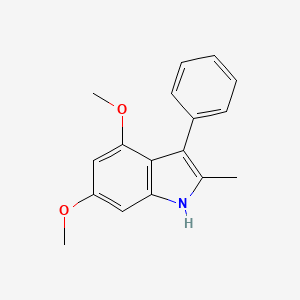

![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
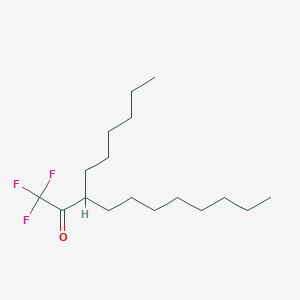
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
